Mogrol

Description

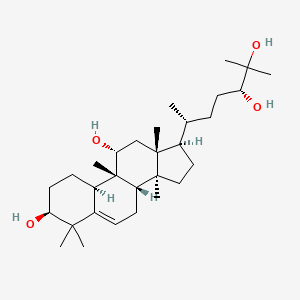

This compound is a natural product found in Siraitia grosvenorii with data available.

Properties

IUPAC Name |

(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBBRAAICDTIS-AYEHCKLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mogrol's Mechanism of Action in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mogrol, a cucurbitane-type tetracyclic triterpenoid, is the aglycone and a primary metabolite of mogrosides, the intensely sweet compounds found in monk fruit (Siraitia grosvenorii).[1][2] While mogrosides are widely used as natural sweeteners, emerging research has illuminated the significant anticancer potential of this compound.[3][4] Accumulating evidence demonstrates that this compound exerts its antitumor effects through a multi-faceted approach, targeting key cellular processes that are dysregulated in cancer, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling cascades.[5][6][7] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anticancer activity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanisms of Action

This compound's anticancer efficacy stems from its ability to simultaneously influence several fundamental cellular processes. It inhibits cancer cell proliferation, induces programmed cell death, halts cell cycle progression, and triggers autophagic cell death.

Modulation of Key Signaling Pathways

This compound's effects on cancer cells are largely mediated by its interaction with several critical intracellular signaling pathways.

A. Inhibition of Pro-Survival Pathways (ERK and STAT3)

In leukemia cells, this compound has been shown to suppress cell growth by concurrently inhibiting the ERK1/2 and STAT3 signaling pathways.[2][7] Treatment with this compound leads to a significant decrease in the phosphorylation of both ERK1/2 and STAT3, without affecting the total protein levels.[2][8] This dual inhibition is crucial as these pathways are often constitutively active in cancer, promoting cell proliferation and survival. The suppression of ERK and STAT3 signaling by this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the cell cycle inhibitor p21, thereby inducing apoptosis and G0/G1 cell cycle arrest.[2][3][7]

B. Activation of Tumor Suppressor Pathways (AMPK and p53)

In lung cancer, this compound activates the AMP-activated protein kinase (AMPK) and p53 signaling pathways.[5][6] AMPK, a central regulator of cellular energy homeostasis, can inhibit cancer cell growth when activated.[3] this compound-induced AMPK activation triggers excessive autophagy and subsequent autophagic cell death.[5][6] Concurrently, this compound increases the activity of the p53 tumor suppressor protein.[5][6] Activated p53 promotes cell cycle arrest and apoptosis, further contributing to the suppression of tumor growth.[5][9]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound represents a novel leukemia therapeutic, via ERK and STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological Activities of this compound: Potential Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound suppresses lung cancer cell growth by activating AMPK-dependent autophagic death and inducing p53-dependent cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological Activities of this compound: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Mogrol Signaling Pathway Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a triterpenoid (B12794562) aglycone derived from the sweet-tasting mogrosides of Siraitia grosvenorii (monk fruit), has emerged as a promising bioactive compound with a diverse range of pharmacological activities.[1][2] Its therapeutic potential spans anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective applications. The underlying mechanisms of this compound's action are multifaceted, primarily involving the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development endeavors.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting several critical signaling cascades. The most well-documented of these include the activation of AMP-activated protein kinase (AMPK) and the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), Extracellular signal-regulated kinase 1/2 (ERK1/2), and Nuclear Factor-kappa B (NF-κB). Additionally, this compound has been shown to influence the p53 and cAMP response element-binding protein (CREB) pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data reported for this compound's activity in various experimental models.

Table 1: In Vitro Efficacy of this compound

| Target/Process | Cell Line | Assay Type | Metric | Value | Reference(s) |

| AMPK Activation | - | Kinase Assay | EC50 | 4.2 µM | [1][3][4] |

| Cancer Cell Proliferation | A549 (Lung Carcinoma) | MTT Assay | IC50 | 27.78 ± 0.98 µM | [5] |

| Cancer Cell Proliferation | K562 (Leukemia) | Growth Inhibition | - | Dose- and time-dependent inhibition | [1][3] |

| Adipogenesis | 3T3-L1 | Triglyceride Accumulation | - | Significant suppression at 10 µM and 20 µM | [1] |

| Neuroprotection | SH-SY5Y | MPP+ induced toxicity | - | Significant protection at 10, 50, and 100 µM | [4][6] |

Table 2: Cellular Effects of this compound at Various Concentrations

| Pathway | Cell Line | Treatment Concentration(s) | Observed Effect | Reference(s) |

| STAT3 Phosphorylation | K562 | Dose-dependent | Reduction in p-STAT3 | [1][3] |

| ERK1/2 Phosphorylation | K562 | Dose-dependent | Reduction in p-ERK1/2 | [1][3] |

| p53 Activation | A549, H1975, SK-MES-1 | Not specified | Increased p53 activity | [7][8] |

| CREB Phosphorylation | 3T3-L1 | 20 µM | Suppression of p-CREB | [9] |

| NF-κB Activation | RAW 264.7 | Not specified | Inhibition of NF-κB signaling | [10] |

| AMPK Phosphorylation | 3T3-L1 | 20 µM | Increased p-AMPK | [9] |

Key Signaling Pathways and Experimental Protocols

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

This compound is a potent activator of AMPK, a central regulator of cellular energy homeostasis.[1][3][4] Activation of AMPK by this compound contributes to its anti-obesity and anti-diabetic effects.

This protocol describes an in vitro kinase assay to measure the direct activation of AMPK by this compound.

-

Reagents and Materials:

-

Recombinant human AMPK (α1/β1/γ1 or α2/β1/γ1)

-

SAMS peptide (AMPK substrate)

-

Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1 mM EDTA, 5 mM MgCl2, 1 mM DTT)

-

ATP (at Km for AMPK)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a DMSO-only control.

-

Add 1 µL of the diluted this compound or DMSO to the wells of a 384-well plate.

-

Add 2 µL of a solution containing recombinant AMPK and SAMS peptide in Kinase Assay Buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of AMPK activity relative to the DMSO control.

-

Plot the percentage of activity against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

STAT3 and ERK1/2 Signaling Pathways in Cancer

This compound has been shown to inhibit the proliferation of leukemia cells by suppressing the phosphorylation of both STAT3 and ERK1/2.[1][3] This dual inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of cell cycle inhibitors such as p21, ultimately inducing apoptosis and cell cycle arrest.[1][3]

This protocol details the procedure for analyzing the phosphorylation status of STAT3 and ERK1/2 in K562 leukemia cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 24 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), STAT3, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

p53 Signaling Pathway in Lung Cancer

This compound has been demonstrated to suppress the growth of lung cancer cells by activating the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[7][8]

This protocol describes the assessment of p53 pathway activation and subsequent apoptosis in lung cancer cell lines (e.g., A549) treated with this compound.

-

Cell Culture and Treatment:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treat cells with this compound at various concentrations for 24-48 hours.

-

-

Western Blot for p53 Pathway Proteins:

-

Perform western blotting as described previously, using primary antibodies against p53, p21, and pro-apoptotic proteins like Bax.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Harvest the treated cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis:

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

NF-κB Signaling Pathway in Inflammation

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This is crucial in mitigating inflammatory responses in various conditions.

This protocol utilizes a luciferase reporter gene assay to quantify the inhibitory effect of this compound on NF-κB activation in RAW 264.7 macrophage cells.

-

Cell Culture and Transfection:

-

Culture RAW 264.7 cells in DMEM with 10% FBS.

-

Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 6-8 hours to induce NF-κB activation.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of NF-κB inhibition by this compound compared to the LPS-stimulated control.

-

Conclusion

This compound is a pleiotropic molecule that modulates multiple key signaling pathways, providing a molecular basis for its diverse pharmacological activities. This guide offers a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and drug development professionals in their efforts to further explore and harness the therapeutic potential of this compound. Further investigation into the intricate crosstalk between these pathways and the identification of direct molecular targets of this compound will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. This compound represents a novel leukemia therapeutic, via ERK and STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound represents a novel leukemia therapeutic, via ERK and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mogroside V and this compound: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppresses lung cancer cell growth by activating AMPK-dependent autophagic death and inducing p53-dependent cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Mogrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a tetracyclic triterpenoid (B12794562) aglycone, is the primary bioactive metabolite of mogrosides, the intensely sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit).[1] While mogrosides themselves have garnered significant attention as natural non-caloric sweeteners, emerging research has illuminated the diverse and potent pharmacological activities of their core structure, this compound.[2] This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Data Presentation: Quantitative Analysis of this compound's Bioactivities

The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative look at the effective concentrations and dosages of this compound across different biological activities.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| A549 (Human Lung Carcinoma) | MTT Assay | 27.78 ± 0.98 µM | [3] |

| K562 (Human Leukemia) | MTT Assay | Dose- and time-dependent inhibition (0.1-250 µM) | [2] |

| H1975 (Human Lung Cancer) | CCK8 Assay | Significant reduction in cell proliferation | [1] |

| NCI-H460 (Human Lung Cancer) | CCK8 Assay | Not specified, but derivatives showed activity | [4] |

| H1299 (Human Lung Cancer) | CCK8 Assay | IC50 > 100 µM | [5] |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line/Model | Assay | Effect | Concentration/Dosage | Reference |

| LPS-induced RAW 264.7 cells | NO Production | Significant reduction | 10 µM | [3] |

| LPS-induced RAW 264.7 cells | Pro-inflammatory Cytokines (TNF-α, IL-6) | Significant reduction | 10 µM | [1][3] |

| DSS-induced colitis in mice | Disease Activity Index (DAI) | Attenuated pathological damage | 5 mg/kg/day (oral) | |

| Aβ1-42-induced neuroinflammation in mice | Pro-inflammatory Cytokines in brain | Reduction | 20, 40, 80 mg/kg (intragastric) |

Table 3: Metabolic Regulation by this compound

| Target/Model | Assay | Parameter | Value | Reference |

| AMPKα2β1γ1 heterotrimer | In vitro kinase assay | EC50 | 4.2 µM | [1][3][6] |

| 3T3-L1 preadipocytes | Adipogenesis | Triglyceride accumulation | Significant suppression | 10 and 20 µM |

| HepG2 cells | AMPK Activation | Allosteric activation | EC50 of 3.0 ± 0.20 μM for a derivative | [3] |

Table 4: Neuroprotective Effects of this compound

| Model | Assay | Effect | Dosage | Reference |

| Aβ1-42-induced memory impairment in mice | Morris water maze, Y-maze | Alleviation of memory impairments | 20, 40, 80 mg/kg (intragastric) | [7] |

| MPP+-induced SH-SY5Y cells | Cell Viability | Enhanced cell viability | Not specified | |

| MPTP-induced Parkinson's disease in mice | Rotarod test | Enhanced motor coordination | 15 mg/kg/day (MG-H) |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

This compound's Anti-Cancer Mechanism via STAT3 Inhibition.

This compound's Metabolic Regulatory Role via AMPK Activation.

This compound's Anti-inflammatory and Neuroprotective Effects via NF-κB Inhibition.

This compound's Anti-leukemic Action through ERK1/2 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., A549, K562) in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[8]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well.[8]

-

Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.

-

Western Blot Analysis of Phosphorylated Proteins (p-STAT3, p-ERK, p-AMPK)

This protocol outlines the general steps for detecting the phosphorylation status of key signaling proteins.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound at various concentrations and for specific durations.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-STAT3, anti-p-ERK, anti-p-AMPK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To normalize the data, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-STAT3, anti-ERK, anti-AMPK) and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software.

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.[9]

-

Cell Preparation:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.[9]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate cell populations: Annexin V-negative/PI-negative (viable cells), Annexin V-positive/PI-negative (early apoptotic cells), and Annexin V-positive/PI-positive (late apoptotic/necrotic cells).

-

In Vivo Anticancer Activity (A549 Xenograft Model)

This protocol describes a common in vivo model to assess the antitumor efficacy of a compound.

-

Tumor Implantation:

-

Subcutaneously inject A549 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

This compound Treatment:

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at specified doses and schedules. A vehicle control should be administered to the control group.

-

-

Tumor Growth Monitoring:

-

Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

-

In Vivo Anti-inflammatory Activity (DSS-Induced Colitis Model)

This model is widely used to study inflammatory bowel disease.

-

Induction of Colitis:

-

Administer dextran (B179266) sulfate (B86663) sodium (DSS) (e.g., 2.5-5%) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.

-

-

This compound Treatment:

-

Administer this compound orally to the treatment group daily, starting before, during, or after DSS administration, depending on the study design (preventive or therapeutic). A dosage of 5 mg/kg/day has been reported to be effective.[11]

-

-

Assessment of Colitis Severity:

-

Monitor clinical signs daily, including body weight loss, stool consistency, and rectal bleeding, to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, collect the colons to measure their length and for histological analysis of inflammation and tissue damage.

-

In Vivo Neuroprotective Activity (Aβ1-42-Induced Memory Impairment Model)

This model mimics aspects of Alzheimer's disease.

-

Induction of Memory Impairment:

-

Induce memory impairment in mice through stereotactic intra-hippocampal microinjection of Aβ1-42 oligomers.[7]

-

-

This compound Treatment:

-

Administer this compound to the mice via intragastric gavage at various doses (e.g., 20, 40, 80 mg/kg) for a specified period (e.g., 3 weeks) following the Aβ1-42 injection.[7]

-

-

Behavioral and Molecular Analysis:

-

Evaluate cognitive function using behavioral tests such as the Morris water maze and Y-maze.[7]

-

After the behavioral tests, sacrifice the animals and collect brain tissue for immunohistochemical analysis of neuroinflammation (e.g., microglia activation) and apoptosis, and for Western blot analysis of signaling pathways like NF-κB.

-

Conclusion and Future Perspectives

This compound has demonstrated a remarkable spectrum of biological activities, including potent anti-cancer, anti-inflammatory, metabolic regulatory, and neuroprotective effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as STAT3, AMPK, NF-κB, and ERK. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this promising natural compound.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Pharmacological Activities of this compound: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Mogrol's Activation of AMP-Activated Protein Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mogrol, the aglycone of mogrosides found in Siraitia grosvenorii, has emerged as a potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of the mechanisms underlying this compound-induced AMPK activation, its downstream physiological effects, and detailed experimental methodologies for its study. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways are visualized to facilitate understanding. This guide is intended for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to this compound and AMPK

This compound is a cucurbitane-type triterpenoid (B12794562) and the primary bioactive metabolite of mogrosides, which are natural sweeteners extracted from monk fruit.[1][2][3] Following oral ingestion, mogrosides are metabolized into this compound by intestinal microflora, leading to its systemic absorption.[2][3]

AMPK is a heterotrimeric serine/threonine kinase that functions as a central energy sensor in eukaryotic cells.[4][5] It is activated in response to an increase in the cellular AMP:ATP ratio, signaling low energy status.[5] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., lipogenesis, protein synthesis).[4][6] Due to its central role in metabolism, AMPK is a key therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and cancer.[7][8]

Mechanism of this compound-Induced AMPK Activation

This compound activates AMPK primarily by promoting the phosphorylation of the catalytic α-subunit at Threonine 172 (Thr172), a critical step for its kinase activity.[1][9][10] The precise upstream kinases responsible for this phosphorylation in response to this compound are still under investigation, but the canonical AMPK upstream kinases, Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ), are likely involved.[11][12][13]

Signaling Pathway of this compound-Induced AMPK Activation

The following diagram illustrates the proposed signaling cascade leading to AMPK activation by this compound and its subsequent downstream effects.

Caption: Proposed signaling pathway of this compound-induced AMPK activation.

Quantitative Data on this compound's Effect on AMPK Activation

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of this compound on AMPK activation and related physiological outcomes.

Table 1: In Vitro Efficacy of this compound on AMPK Activation

| Cell Line | This compound Concentration | Outcome | Reference |

| HepG2 | 1, 10, 20 µM | Increased AMPK phosphorylation (outperformed berberine) | [3] |

| 3T3-L1 preadipocytes | 20 µM | Increased AMPK phosphorylation on day 1 and 7 of differentiation | [1] |

| 3T3-L1 preadipocytes | 10, 20 µM | Suppressed triglyceride accumulation | [3] |

| A549, H1299, H1975, SK-MES-1 (Lung Cancer) | Not specified | Significantly inhibited proliferation and migration | [9] |

| NCM460 (Colon epithelial) | Not specified | Increased AMPK phosphorylation in TNF-α-stimulated cells | [7] |

| THP-1 (Monocytes) | Not specified | Inhibited inflammatory mediator production in LPS-stimulated cells | [14] |

| Purified AMPKα2β1γ1 | EC50 = 4.2 µM | Allosteric activation (2.3-fold) | [15] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Dosage | Outcome | Reference |

| Dextran sulfate (B86663) sodium (DSS)-induced colitis mice | 5 mg/kg/day (oral) | Attenuated colonic damage, inhibited inflammation via AMPK and NF-κB pathways | [14] |

| Tumor-bearing nude mice (Lung Cancer) | Not specified | Significantly reduced tumor volume and weight | [9][16] |

| High-fat diet/streptozotocin-induced diabetic mice | 300 mg/kg (Mogroside-rich extract) | Activated hepatic AMPK signaling, reduced fasting blood glucose and insulin (B600854) resistance | [17] |

Downstream Effects of this compound-Induced AMPK Activation

Activation of AMPK by this compound triggers a cascade of downstream events leading to various beneficial physiological effects.

Anti-Adipogenic and Anti-Obesity Effects

In 3T3-L1 preadipocytes, this compound-induced AMPK activation suppresses adipogenesis.[1][2] This occurs through the inhibition of key adipogenic transcription factors and enzymes. Specifically, activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipogenesis.[2] this compound also suppresses the phosphorylation of cAMP response element-binding protein (CREB), which in turn inhibits the expression of CCAAT/enhancer-binding protein β (C/EBPβ), a master regulator of adipogenesis.[1][10]

Caption: this compound's inhibitory effect on adipogenesis via AMPK and CREB pathways.

Anti-Cancer Effects

This compound exhibits anti-tumor activity, particularly in lung cancer cells.[9][16] The activation of AMPK by this compound leads to two key anti-cancer mechanisms:

-

Induction of Autophagic Cell Death: Activated AMPK can induce excessive autophagy, leading to autophagic cell death in cancer cells.[9] This effect can be attenuated by AMPK inhibitors like Compound C.[9]

-

p53-Dependent Cell Cycle Arrest and Apoptosis: this compound can also activate the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis.[9] The interplay between AMPK and p53 activation contributes to the overall anti-proliferative effects of this compound.[9]

Anti-Inflammatory Effects

In models of ulcerative colitis, this compound demonstrates protective effects by activating AMPK, which in turn inhibits the NF-κB signaling pathway and reduces the production of pro-inflammatory mediators.[14] This suggests a role for this compound in mitigating inflammatory conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on AMPK activation.

Western Blotting for Phospho-AMPK (Thr172)

This is the most direct method to assess AMPK activation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., 3T3-L1, HepG2, A549) and grow to desired confluency. Treat cells with various concentrations of this compound for the specified duration. Include a positive control (e.g., AICAR) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total AMPKα as a loading control.

-

In Vitro AMPK Activity Assay

This assay measures the kinase activity of AMPK directly.

Protocol:

-

Immunoprecipitation of AMPK: Lyse treated cells and immunoprecipitate AMPK using an anti-AMPKα antibody.

-

Kinase Reaction:

-

Resuspend the immunoprecipitated AMPK in a kinase buffer containing a synthetic substrate peptide (e.g., SAMS peptide), ATP, and MgCl₂.

-

Incubate the reaction at 30°C for a specified time.

-

-

Detection of Phosphorylated Substrate: The amount of phosphorylated substrate can be quantified using various methods, including:

-

Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate peptide.

-

Non-Radioactive Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate peptide in an ELISA or Western blot format.

-

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on cell growth, particularly in cancer cell lines.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a specific density.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Animal Models

Animal models are crucial for evaluating the in vivo efficacy and physiological effects of this compound.

Workflow for a Diabetic Mouse Model:

Caption: General workflow for an in vivo study using a diabetic mouse model.

Conclusion and Future Directions

This compound is a promising natural compound that activates AMPK, leading to a range of beneficial metabolic effects. The data presented in this guide highlight its potential as a therapeutic agent for metabolic disorders and cancer. Future research should focus on elucidating the precise upstream mechanisms of this compound-induced AMPK activation, conducting more extensive preclinical and clinical trials to establish its safety and efficacy in humans, and exploring synergistic effects with other therapeutic agents. The detailed protocols and summarized data herein provide a solid foundation for researchers to further investigate the pharmacological properties of this compound.

References

- 1. This compound Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation | PLOS One [journals.plos.org]

- 3. Pharmacological Activities of this compound: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of AMP-activated protein kinase by LKB1 and CaMKK in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CaMKKβ is involved in AMP-activated protein kinase activation by baicalin in LKB1 deficient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound, an aglycone of mogrosides, attenuates ulcerative colitis by promoting AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. This compound suppresses lung cancer cell growth by activating AMPK-dependent autophagic death and inducing p53-dependent cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Mogrol: A Technical Guide for Researchers

An In-depth Review of the Preclinical Evidence and Methodologies

Introduction

Mogrol, a triterpenoid (B12794562) aglycone derived from the mogrosides of Siraitia grosvenorii (monk fruit), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] While mogrosides are known for their intense sweetness and are utilized as non-caloric sweeteners, it is their metabolite, this compound, that is largely attributed with the therapeutic effects observed in preclinical studies.[3] Mogrosides are predominantly metabolized to this compound by intestinal microflora, which is then absorbed systemically.[4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, metabolic regulatory, and neuroprotective effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.

Pharmacological Activities of this compound

This compound has demonstrated a wide spectrum of biological activities in various preclinical models. These effects are primarily mediated through the modulation of key signaling pathways, including AMP-activated protein kinase (AMPK), Signal Transducer and Activator of Transcription 3 (STAT3), Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB).[3][5]

Anti-Cancer Activity

This compound exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[5] In human leukemia K562 cells, this compound treatment led to a dose- and time-dependent inhibition of cell growth.[5] This was associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[5] Mechanistically, this compound was found to suppress the ERK1/2 and STAT3 signaling pathways.[3] In non-small cell lung cancer (NSCLC) cell lines, this compound also demonstrated significant anti-proliferative and anti-migratory effects.[6] Furthermore, in an in vivo xenograft model using A549 lung cancer cells, this compound treatment resulted in a significant reduction in tumor volume and weight.[5]

Metabolic Regulation

This compound has been identified as a potent activator of AMPK, a central regulator of cellular energy homeostasis.[1][7] This activation contributes to its anti-diabetic and anti-obesity effects. In 3T3-L1 preadipocytes, this compound was shown to suppress adipogenesis and triglyceride accumulation.[8] This was attributed to both the activation of AMPK and the repression of cAMP-response element-binding protein (CREB) activation.[8]

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been demonstrated in both in vitro and in vivo models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO).[5] In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of ulcerative colitis, oral administration of this compound attenuated pathological colonic damage and inhibited inflammatory infiltration.[9][10] These effects were linked to the activation of AMPK and subsequent inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.[9][10]

Neuroprotective Effects

This compound has also shown promise in the context of neurodegenerative diseases. In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound treatment ameliorated motor deficits and protected dopaminergic neurons from loss.[11][12] In vitro studies using SH-SY5Y neuroblastoma cells exposed to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) demonstrated that this compound pretreatment significantly enhanced cell viability, indicating a potent protective effect against neurotoxicity.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anti-Cancer and Metabolic Activity of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| K562 (Leukemia) | MTT Assay | Growth Inhibition | Dose-dependent (0.1-250 µM) | [5] |

| A549 (Lung Carcinoma) | MTT Assay | IC50 | 27.78 ± 0.98 µM | [13] |

| H1975 (Lung Carcinoma) | Cell Proliferation Assay | Significant Inhibition | Not specified | [5] |

| 3T3-L1 (Preadipocytes) | Triglyceride Accumulation | Significant Reduction | 10 and 20 µM | [5] |

| AMPKα2β1γ1 heterotrimer | Kinase Assay | EC50 | 4.2 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Disease Model | Animal Model | This compound Dosage | Key Findings | Reference |

| Lung Cancer (A549 Xenograft) | Male BALB/c nude mice | Not specified | 69.18% decrease in tumor weight, 66.22% decrease in tumor volume | [5] |

| Ulcerative Colitis (DSS-induced) | Mice | 5 mg/kg/day (oral) | Attenuated colonic damage, reduced inflammatory infiltration | [9][10] |

| Pulmonary Fibrosis (Bleomycin-induced) | Male C57BL/6 mice | 5 or 10 mg/kg | Reduced weight loss and pulmonary index | [5] |

| Osteoporosis (Ovariectomy-induced) | Mice | 10 mg/kg | Decreased bone loss | [5] |

| Parkinson's Disease (MPTP-induced) | Mice | 15 mg/kg/day (MG-H) | Enhanced motor coordination, inhibited dopaminergic neuronal loss | [11][12] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Administration Route | Dosage | Value | Reference |

| Absolute Oral Bioavailability (F) | Oral | 5.0 mg/kg | 10.3 ± 2.15% | [5][14] |

| Elimination Half-life (t1/2) | Oral | 5.0 mg/kg | 2.41 ± 0.11 h | [5][14] |

| Cmax | Oral (from Mogroside V) | 100 mg/kg | 85.32 ± 18.74 ng/mL | [8] |

| Tmax | Oral (from Mogroside V) | 100 mg/kg | 8.0 ± 2.0 h | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

-

Cell Seeding: Plate cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (e.g., Tyr705, 1:1000 dilution), total STAT3, p-AMPK (e.g., Thr172, 1:1000 dilution), or total AMPK overnight at 4°C.[15][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.[17]

-

-

Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatant can be quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Models

-

Induction: Administer 2.5-5% (w/v) DSS in the drinking water of mice for 5-7 days.[18][19]

-

This compound Treatment: Administer this compound (e.g., 5 mg/kg/day) orally via gavage, starting either before or concurrently with DSS administration.

-

Endpoint Analysis: Monitor body weight, stool consistency, and rectal bleeding daily. At the end of the experiment, collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage, and for biochemical analysis of inflammatory markers (e.g., MPO activity, cytokine levels).

-

Induction: Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection for several consecutive days.[10][11]

-

This compound Treatment: Administer this compound (e.g., 15 mg/kg/day) via a suitable route (e.g., oral gavage) before, during, or after MPTP administration.

-

Behavioral Assessment: Evaluate motor coordination and balance using tests such as the rotarod test.

-

Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue (substantia nigra and striatum). Analyze dopamine (B1211576) and its metabolites using HPLC. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Key signaling pathways modulated by this compound.

Caption: General experimental workflow for this compound research.

Conclusion

This compound, the primary active metabolite of mogrosides, exhibits a compelling pharmacological profile with significant potential for the development of novel therapeutics for a variety of diseases. Its multifaceted mechanisms of action, centered on the modulation of key cellular signaling pathways, underscore its promise as a lead compound. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry, facilitating further investigation into the therapeutic applications of this compound. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic properties, and ultimately, translating these promising preclinical findings into clinical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Sensitive LC-MS-MS Method for Quantification of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation | PLOS One [journals.plos.org]

- 8. This compound Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.yizimg.com [file.yizimg.com]

- 16. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. yeasenbio.com [yeasenbio.com]

Mogrol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Mogrol, the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, is emerging as a significant phytochemical with a broad spectrum of pharmacological activities. Initially recognized as a metabolite of the popular natural sweetener, this compound has demonstrated potent anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties in a variety of preclinical models. Its therapeutic effects are attributed to the modulation of several key signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3). This document provides a comprehensive technical overview of the current research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development efforts.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological effects, positioning it as a promising candidate for therapeutic development across multiple disease areas.[1][2][3] Its primary mechanisms involve the regulation of fundamental cellular processes such as inflammation, cell cycle progression, apoptosis, and metabolism.[1][3][4]

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemia and lung cancer.[4][5] In vivo studies have corroborated these findings, showing a reduction in tumor growth in animal models.[5]

Mechanism of Action: The anti-cancer effects of this compound are largely mediated through the dual inhibition of the ERK1/2 and STAT3 signaling pathways.[1][6] Inhibition of STAT3 phosphorylation upregulates the expression of cell cycle inhibitors p21 and p27, leading to G0/G1 phase cell cycle arrest.[1][7] This, combined with the suppression of ERK1/2 phosphorylation, leads to the downregulation of the anti-apoptotic protein Bcl-2, thereby inducing apoptosis.[1][4] In lung cancer models, this compound has also been shown to activate the p53 pathway and induce autophagic cell death via AMPK activation.[4][8][9]

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects in both in vitro and in vivo models of inflammation, such as in colitis and neuroinflammation.[4][5]

Mechanism of Action: The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway.[4][5] this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[4][10] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as nitric oxide (NO).[4][5] Additionally, in models of ulcerative colitis, this compound has been shown to suppress the activation of the NLRP3 inflammasome.[4][11]

Neuroprotective Properties

This compound has shown promise in protecting against neuronal damage and cognitive deficits in models of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][5][12]

Mechanism of Action: The neuroprotective effects of this compound are linked to its anti-inflammatory and anti-apoptotic activities within the central nervous system. By suppressing NF-κB-mediated neuroinflammation, this compound reduces the over-activation of microglia and decreases the production of neurotoxic inflammatory mediators.[5][13] It also protects neurons from apoptosis and helps restore metabolic balance in key pathways, such as sphingolipid and fatty acid metabolism, that are disrupted in neurodegenerative diseases.[2][14]

Metabolic Regulation

This compound plays a significant role in regulating cellular energy homeostasis and lipid metabolism, suggesting its potential in treating metabolic disorders like obesity and diabetes.[4][15]

Mechanism of Action: this compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy.[4][16] Activation of AMPK by this compound suppresses adipogenesis (the differentiation of preadipocytes into adipocytes) and reduces the accumulation of triglycerides.[4][15] This is achieved in part by reducing the phosphorylation of cAMP response element-binding protein (CREB), a key regulator of adipogenesis, and by inactivating acetyl-CoA carboxylase, a critical enzyme in lipogenesis.[15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Anti-Cancer and Metabolic Effects

| Assay Type | Cell Line | Parameter | Result | Reference(s) |

| Anti-Cancer | ||||

| Cell Viability | A549 (Lung Cancer) | IC50 | 27.78 ± 0.98 μM | [4][5] |

| Cell Viability | K562 (Leukemia) | Dose Range | 0.1 - 250 μM (Dose-dependent inhibition) | [4][5] |

| Apoptosis | K562 (Leukemia) | % Apoptotic Cells | Increase from 5.50% to 25.56% (at 250 μM) | [1][4] |

| Cell Cycle | K562 (Leukemia) | % Cells in G0/G1 | Increase from 36.48% to 77.41% (at 250 μM) | [1][4] |

| Metabolic Regulation | ||||

| AMPK Activation | AMPKα2β1γ1 | EC50 | 4.2 μM | [4][16] |

| Adipogenesis | 3T3-L1 | Triglyceride Accumulation | Significant reduction at 10 and 20 μM | [4] |

Table 2: In Vitro and In Vivo Anti-Inflammatory & Neuroprotective Effects

| Model Type | Model Details | This compound Dose | Key Finding(s) | Reference(s) |

| Anti-Inflammatory | ||||

| In Vitro | LPS-induced RAW 264.7 cells | 10 μM | Significant reduction of TNF-α, IL-6, and NO | [4][5] |

| In Vitro | TNF-α-stimulated NCM460 cells | 10 μM | Restored expression of tight junction proteins (ZO-1, occludin) | [4] |

| In Vivo | DSS-induced colitis (mice) | 5 mg/kg/day | Decreased IL-17 mRNA, increased IL-10 mRNA | [4] |

| Neuroprotective | ||||

| In Vivo | Aβ1-42-induced memory impairment (mice) | 20, 40, 80 mg/kg | Significantly reduced memory impairment; Suppressed IL-1β, IL-6, TNF-α | [5] |

| In Vivo | MPTP-induced Parkinson's model (mice) | 15 mg/kg/day (High Dose) | Significantly enhanced motor coordination | [2][12] |

Table 3: In Vivo Anti-Cancer Effects

| Animal Model | Tumor Type | This compound Treatment | Tumor Volume Reduction | Tumor Weight Reduction | Reference(s) |

| Thymus-deficient nude mice | A549 Lung Cancer Xenograft | Not specified | 66.22% | 69.18% | [5] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's therapeutic effects.

Cell Viability (MTT) Assay for Anti-Cancer Screening

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Cancer cells (e.g., K562, A549) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[17][18]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. The culture medium is then replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 250 μM). A vehicle control (DMSO) is also included.[17]

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[18]

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[17]

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[18]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[17]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: K562 cells are seeded and treated with various concentrations of this compound (e.g., 0, 10, 100, 250 μM) for 24 hours.[1][19]

-

Cell Harvesting: Cells are harvested, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium (B1200493) iodide (PI, 50 µg/mL) for 30 minutes in the dark at room temperature.[19]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.[20]

Western Blotting for Signaling Protein Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

-

Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay to ensure equal loading.[18]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK, Bcl-2, p21, β-actin).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo DSS-Induced Colitis Model

This protocol is used to evaluate the anti-inflammatory effect of this compound in an animal model of ulcerative colitis.

-

Animal Model: C57BL/6 mice are typically used. Acute colitis is induced by administering 2-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 consecutive days.[10][11]

-

This compound Administration: this compound is administered orally (e.g., by gavage) at a dose of 5 mg/kg daily, starting concurrently with or slightly before DSS administration.[11]

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, and its length is measured. Colonic tissues are collected for histological analysis (H&E staining), immunohistochemistry, and molecular analysis (qRT-PCR, Western blotting) to assess inflammatory infiltration, epithelial barrier integrity, and the expression of inflammatory mediators (e.g., NLRP3, IL-17, IL-10) and signaling proteins (p-AMPK, IκBα).[10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's Anti-Cancer Mechanism via ERK/STAT3 Inhibition.

Caption: this compound's Anti-Inflammatory Mechanism via NF-κB and AMPK.

Caption: General Experimental Workflow for Evaluating this compound.

References

- 1. This compound represents a novel leukemia therapeutic, via ERK and STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mogroside V and this compound: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Activities of this compound: Potential Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Activities of this compound: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound represents a novel leukemia therapeutic, via ERK and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound suppresses lung cancer cell growth by activating AMPK-dependent autophagic death and inducing p53-dependent cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, an aglycone of mogrosides, attenuates ulcerative colitis by promoting AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective effect of this compound against Aβ1-42 -induced memory impairment neuroinflammation and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. DNA cell cycle analysis of K562 and Ehrlich tumor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mogrol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a tetracyclic triterpenoid (B12794562) aglycone, is a key bioactive compound derived from the sweet-tasting mogrosides found in the fruit of Siraitia grosvenorii (monk fruit).[1][2] While mogrosides are known for their intense sweetness and are used as natural non-caloric sweeteners, it is their aglycone, this compound, that exhibits a wide range of pharmacological activities.[3][4] Upon oral ingestion, mogrosides are metabolized by intestinal microflora into this compound, which is then absorbed and is believed to be the primary contributor to the observed biological effects.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Identifiers

This compound is a cucurbitane-type tetracyclic triterpenoid.[6] Its complex stereochemistry is crucial for its biological activity.

| Identifier | Value | Reference |

| IUPAC Name | (3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | [1] |

| Chemical Formula | C₃₀H₅₂O₄ | [1] |

| Molecular Weight | 476.73 g/mol | [7] |

| SMILES | C--INVALID-LINK--(C)O)O">C@H[C@H]1CC[C@@]2([C@@]1(C--INVALID-LINK--C)O)C">C@HO)C)C | [1] |

| InChI Key | JLYBBRAAICDTIS-AYEHCKLZSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its pharmacokinetics and for the development of analytical methods and formulations.

| Property | Value | Reference |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| pKa | Not experimentally determined. | |

| XLogP3 | 5.4 | [4] |

| Solubility | DMSO: 50 mg/mL (104.88 mM) with ultrasonic treatment. Water: < 0.1 mg/mL (insoluble). Ethanol (B145695), Methanol, Acetone, Chloroform: Soluble. | [8][9] |

| Oral Bioavailability (in rats) | Approximately 10.3 ± 2.15% | [2] |

| Elimination Half-life (t₁/₂, in rats) | Approximately 2.41 ± 0.11 hours | [2] |

Biological and Pharmacological Properties

This compound has demonstrated a variety of biological activities, making it a compound of significant interest for therapeutic applications. Its primary mechanisms of action involve the modulation of key signaling pathways.

Anti-Cancer Activity

This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.[10] A key mechanism is the dual inhibition of the ERK1/2 and STAT3 signaling pathways .[1][11][12]

-

Inhibition of ERK1/2 and STAT3 Phosphorylation: this compound has been shown to decrease the phosphorylation of both ERK1/2 and STAT3 in leukemia cells (K562).[11][12] This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the cell cycle inhibitor p21, resulting in G0/G1 cell cycle arrest and apoptosis.[11]

Metabolic Regulation

This compound plays a significant role in regulating cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK) .[6][13]

-

AMPK Activation: this compound activates AMPK in various cell types, including adipocytes (3T3-L1) and hepatocytes.[13] This activation leads to the suppression of adipogenesis (fat cell formation) and is implicated in the anti-diabetic effects of Siraitia grosvenorii extract.[13]

Anti-Inflammatory and Neuroprotective Effects

This compound has demonstrated potent anti-inflammatory and neuroprotective properties.[10][14] These effects are largely mediated by the inhibition of the NF-κB signaling pathway .[6]

-

Inhibition of NF-κB Signaling: In models of neuroinflammation, this compound has been shown to suppress the activation of NF-κB.[14] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammatory responses and protecting against neuronal apoptosis.[6][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its extraction and analysis.

Experimental Protocols

Extraction and Purification of this compound from Siraitia grosvenorii

This protocol outlines a general procedure for the extraction and purification of mogrosides, which can then be hydrolyzed to yield this compound.

-

Extraction:

-

Purification of Mogrosides:

-

The crude extract is filtered and concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography using macroporous adsorption resin (e.g., D101).[6]

-

The column is washed with water to remove sugars and other impurities, followed by elution with a gradient of ethanol in water (e.g., 20-80%) to obtain fractions enriched with mogrosides.[6]

-

Further purification can be achieved using semi-preparative HPLC on a C18 column.[16]

-

-

Hydrolysis to this compound:

-

The purified mogroside fraction is subjected to acid hydrolysis (e.g., with 2M HCl) or enzymatic hydrolysis to cleave the glycosidic bonds and yield this compound.

-

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 250 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-